molecular formula C9H14ClNO B13861791 (S)-3-Amino-1-phenylpropan-1-ol hydrochloride

(S)-3-Amino-1-phenylpropan-1-ol hydrochloride

Cat. No.: B13861791
M. Wt: 187.66 g/mol
InChI Key: GWAJWRXFIVOHTE-FVGYRXGTSA-N
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Description

(S)-3-Amino-1-phenylpropan-1-ol hydrochloride is a chiral compound with significant importance in various fields of chemistry and biology. It is known for its role as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The compound’s structure consists of an amino group, a phenyl group, and a hydroxyl group, making it a versatile building block for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-1-phenylpropan-1-ol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 3-phenylpropanal using chiral catalysts to obtain the desired enantiomer. The reaction conditions often include the use of hydrogen gas and a chiral catalyst such as a rhodium or ruthenium complex.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity. The use of chiral catalysts in large-scale production ensures the enantiomeric purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-1-phenylpropan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-phenylpropanal or 3-phenylpropanone.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

(S)-3-Amino-1-phenylpropan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as an intermediate in the synthesis of bioactive compounds, including pharmaceuticals.

    Medicine: Utilized in the development of drugs targeting specific biological pathways.

    Industry: Employed in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-3-Amino-1-phenylpropan-1-ol hydrochloride depends on its specific application. In pharmaceutical research, it may act as an enzyme inhibitor or receptor agonist/antagonist. The compound’s molecular targets and pathways vary based on its structural modifications and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Amino-1-phenylpropan-1-ol hydrochloride: The enantiomer of the compound with different biological activity.

    3-Phenylpropanal: A precursor in the synthesis of (S)-3-Amino-1-phenylpropan-1-ol hydrochloride.

    3-Phenylpropanone: Another related compound used in organic synthesis.

Uniqueness

This compound is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups. This combination allows for diverse chemical reactivity and makes it a valuable intermediate in the synthesis of various bioactive molecules.

Properties

Molecular Formula

C9H14ClNO

Molecular Weight

187.66 g/mol

IUPAC Name

(1S)-3-amino-1-phenylpropan-1-ol;hydrochloride

InChI

InChI=1S/C9H13NO.ClH/c10-7-6-9(11)8-4-2-1-3-5-8;/h1-5,9,11H,6-7,10H2;1H/t9-;/m0./s1

InChI Key

GWAJWRXFIVOHTE-FVGYRXGTSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CCN)O.Cl

Canonical SMILES

C1=CC=C(C=C1)C(CCN)O.Cl

Origin of Product

United States

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